2-Methylnaphthalene

Description

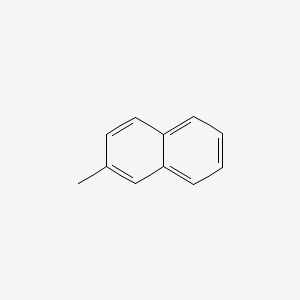

Structure

3D Structure

Properties

IUPAC Name |

2-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMMUPPBPVKWKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020878 | |

| Record name | 2-Methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methylnaphthalene is a white crystalline solid. (NTP, 1992), Liquid, Crystals; [ACGIH], CRYSTALS., White crystalline solid. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/540 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

466 to 468 °F at 760 mmHg (NTP, 1992), 241.1 °C, 241 °C, 466-468 °F | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/540 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

208 °F (NTP, 1992), 98 °C (208.4 °F) Closed cup, 208 °F | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/540 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 24.6 mg/L at 25 °C, Miscible with alcohol and ether, Solubility in water, g/100ml at 25 °C: 0.003 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0058 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0058 at 20 °C/4 °C, Relative density (water = 1): 1.00, 1.0058 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/540 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.05 [mmHg], 0.055 mm Hg at 25 °C, Vapor pressure, Pa at °C: 9 | |

| Record name | 2-Methylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic crystals from alcohol, Solid or crystalline | |

CAS No. |

91-57-6, 7419-61-6 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthylmethyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007419616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8MCX3C16H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/540 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

94.3 °F (NTP, 1992), 34.6 °C, 35 °C, 94.3 °F | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1276 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/540 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthetic Methodologies and Mechanistic Pathways of 2 Methylnaphthalene Formation

Industrial-Scale Synthesis Routes to 2-Methylnaphthalene (B46627)

On an industrial scale, this compound is primarily sourced through two main routes: the catalytic conversion of its isomer, 1-methylnaphthalene (B46632), and as a direct product from the fractional distillation of coal tar.

The catalytic isomerization of 1-methylnaphthalene is an important process for producing this compound, especially for transforming less industrially demanded 1-methylnaphthalene into its more valuable isomer. bcrec.idgoogle.com This process is a key step in the synthesis of 2,6-dimethylnaphthalene (B47086), a monomer for high-performance polymers like polyethylene (B3416737) naphthalate (PEN). rsc.org The reaction is typically performed over solid acid catalysts, with various types of zeolites being extensively studied for their efficacy.

Zeolite catalysts, such as HBEA, Y zeolite, and H-ZSM-5, are effective due to their thermal stability, specific pore structures, and high activity. google.comresearchgate.netrepec.org The process involves passing 1-methylnaphthalene over a fixed-bed reactor containing the zeolite catalyst at elevated temperatures. bcrec.id For instance, using a modified Y zeolite with a specific unit cell constant (≤ 24.37 Å) at temperatures between 350 to 600 °C has been shown to provide a long catalyst life, making the process suitable for industrial-scale production. google.com Similarly, research using a mixed-acid-treated HBEA zeolite catalyst demonstrated a this compound yield of 65.84% at a reaction temperature of 623 K, with a low catalyst deactivation rate. bcrec.id The presence of a hydrogen atmosphere and the use of catalysts supporting metals like Ni, Pd, Pt, Ru, or Rh can dramatically improve catalyst life. google.com

The reaction mechanism involves the interaction of 1-methylnaphthalene with the acid sites of the zeolite catalyst, leading to the formation of intermediates that rearrange to the more thermodynamically stable this compound isomer. researchgate.net

| Catalyst | Reaction Temperature | Achieved Yield/Selectivity of this compound | Source |

|---|---|---|---|

| Y Zeolite (modified) | 350 - 600 °C | High yield with long catalyst life | google.com |

| Mixed Acids-Treated HBEA Zeolite | 623 K (350 °C) | 65.84% yield | bcrec.id |

| 5 wt%Ni/H-ZSM-5 | Not specified | 96.2 mol% selectivity | repec.org |

Coal tar, a byproduct of coal carbonization, is a primary natural source of this compound. google.comcdc.gov The process of isolating this compound from coal tar is a physical separation method based on distillation and crystallization. cdc.govgoogle.com

The initial step involves the fractional distillation of crude coal tar. google.comenvironmentclearance.nic.in A "middle fraction" or "naphthalene oil" fraction, which boils in the range of approximately 240-245 °C, is collected. environmentclearance.nic.inchembk.com This fraction is rich in both 1-methylnaphthalene and this compound. google.comnih.gov Before further processing, this fraction is often washed to remove basic substances like nitrogen-containing compounds and phenols. google.comcdc.govenvironmentclearance.nic.in

Following the initial distillation and washing, the methylnaphthalene-rich fraction is cooled. This cooling process induces the crystallization of this compound, which is then separated by filtration. cdc.gov The remaining liquid, or filtrate, is rich in 1-methylnaphthalene and can be redistilled or used as a feedstock for the isomerization process described previously. google.comcdc.gov

| Step | Description | Source |

|---|---|---|

| Fractional Distillation | Coal tar is distilled to separate fractions. The naphthalene (B1677914)/methylnaphthalene fraction is collected (boiling point ~210-225 °C for crude naphthalene). | google.com |

| Chemical Washing | The fraction is treated to remove impurities such as phenols and basic nitrogenous compounds. | google.comcdc.gov |

| Crystallization | The purified fraction is cooled to induce the crystallization of this compound. | cdc.gov |

| Separation | The crystallized this compound is separated from the liquid (rich in 1-methylnaphthalene) by filtration. | cdc.gov |

Catalytic Isomerization of 1-Methylnaphthalene

Fundamental Formation Mechanisms in Extreme Environments

Scientific studies have identified pathways for the formation of this compound in the unique conditions of outer space and planetary atmospheres, which are characterized by extremely low temperatures and the presence of specific radical species.

In the low-temperature environment of the interstellar medium (ISM), typically around 10 K, a key formation mechanism for this compound has been identified through single collision experiments. researchgate.netacs.orgosti.govuhmreactiondynamics.org This pathway involves the bimolecular collision of two non-PAH reactants: a tolyl radical (either para-tolyl or meta-tolyl) and vinylacetylene. researchgate.netacs.orgrsc.org

Crucially, this reaction can proceed without an entrance barrier, initiated by the formation of a van der Waals complex. acs.orgosti.govrsc.org The tolyl radical adds to a carbon atom of the vinylacetylene molecule, leading to the formation of a C11H11 radical intermediate. researchgate.netosti.gov This is followed by a sequence of isomerizations, including hydrogen transfers and ring closures, ultimately leading to the formation of 1- and this compound after the dissociation of a hydrogen atom. researchgate.netacs.orgrsc.org Because this process is barrierless, it is considered a viable route for the synthesis of methyl-substituted PAHs in the extreme cold of interstellar molecular clouds. acs.orgrsc.orgresearchgate.net

The same fundamental mechanism active in the interstellar medium is also proposed to be significant in the hydrocarbon-rich atmospheres of planets and their moons, such as Saturn's moon Titan. acs.orgosti.govrsc.org These atmospheres, while warmer than the ISM, are still low-temperature environments (e.g., 94-200 K on Titan) where barrierless reactions are key. uhmreactiondynamics.orgrsc.org

The reaction between the tolyl radical and vinylacetylene provides a direct, gas-phase route to this compound without the need for pre-existing aromatic rings. acs.orgnih.gov The process is initiated by the barrierless addition of the radical to vinylacetylene, forming a radical intermediate that undergoes isomerization and hydrogen loss to yield the stable this compound molecule. acs.orgrsc.org This mechanism contributes to the chemical complexity and potential formation of larger aromatic structures observed in these planetary environments. acs.orgosti.gov

Bimolecular Collision Pathways in Interstellar Medium Analogs

Formation in Combustion Processes

This compound is a well-established product of the incomplete combustion of organic materials, including fossil fuels and biomass. osti.govwikipedia.orgresearchgate.net Its formation in high-temperature environments like combustion flames involves complex reaction networks. nih.gov

The formation pathways for PAHs in combustion are varied, but a significant route to methyl-substituted PAHs involves reactions of substituted aromatic radicals. acs.orgosti.gov For instance, the reaction pathways of the tolyl radical with small unsaturated hydrocarbons like acetylene (B1199291) or vinylacetylene are crucial. acs.orgrsc.org The hydrogen abstraction-acetylene addition (HACA) mechanism is a classical pathway for the growth of PAHs, where a hydrogen atom is abstracted from an aromatic ring, followed by the addition of an acetylene molecule, leading to ring growth. uhmreactiondynamics.orgmdpi.comjst.go.jpacs.org While HACA typically describes the growth of unsubstituted PAHs, similar radical addition mechanisms are responsible for forming substituted ones. acs.orgmdpi.com

Chemical Reactivity and Advanced Transformation Mechanisms of 2 Methylnaphthalene

Oxidation Reactions of 2-Methylnaphthalene (B46627)

The oxidation of this compound is a significant transformation process, both in atmospheric chemistry and in industrial synthesis. Its reactivity is characterized by the interplay between the aromatic naphthalene (B1677914) core and the activating methyl group. This section delves into the intricate mechanisms of its oxidation, from atmospheric degradation pathways initiated by hydroxyl radicals to controlled catalytic processes for the synthesis of valuable quinone derivatives.

In the atmosphere, this compound (2-MN) is primarily degraded through oxidation reactions initiated by hydroxyl (OH) radicals. rsc.orgresearchgate.netacs.org These reactions are complex and lead to the formation of various oxygenated products, contributing to the formation of secondary organic aerosol (SOA). escholarship.orgcopernicus.orgescholarship.orgcopernicus.org The initial step in this process is the addition of an OH radical to the aromatic rings of 2-MN, which can occur at different positions to form various radical adducts. rsc.orgresearchgate.netacs.org

The atmospheric oxidation of this compound is predominantly initiated by the addition of hydroxyl radicals to the aromatic ring, leading to the formation of 2-MN-n-OH adducts, denoted as Rn (where n = 1–8 represents the position of OH addition). rsc.orgresearchgate.netacs.org The fates of the α-adduct (R1, with OH at the C1 position) and the β-adduct (R3, with OH at the C3 position) are notably different. rsc.org

Following its formation, the R1 adduct reacts with molecular oxygen (O₂) primarily through O₂ addition at the C₂ position, forming peroxy radicals designated as R1-2OO-a/s. rsc.orgresearchgate.net These peroxy radicals are at a crucial branching point, able to undergo either bimolecular reactions, typically with nitric oxide (NO), or unimolecular isomerization through intramolecular hydrogen shifts. rsc.orgresearchgate.net While bimolecular reactions can occur, unimolecular pathways are often dominant in the degradation of these adducts. rsc.orgresearchgate.net Another potential pathway for the OH-adducts is reaction with nitrogen dioxide (NO₂) to form nitro-containing products. escholarship.org

Table 1: Key Radical Intermediates in the Atmospheric Oxidation of this compound

| Radical Intermediate | Description | Subsequent Reactions |

| Rn (2-MN-n-OH) | OH radical adducts formed by addition to the aromatic ring of this compound. | Reaction with O₂ to form peroxy radicals. |

| R1 (α-adduct) | OH radical addition at the C1 position. | Reacts with O₂ to form R1-2OO-a/s. |

| R3 (β-adduct) | OH radical addition at the C3 position. | Fate is different from R1, with a more significant role for tricyclic intermediates. rsc.org |

| R1-2OO-a/s | Peroxy radicals formed from the addition of O₂ to the R1 adduct at the C2 position. | Undergoes bimolecular reactions (e.g., with NO) or unimolecular isomerization. rsc.orgresearchgate.net |

A dominant fate of the R1-2OO peroxy radicals is unimolecular isomerization via an intramolecular hydrogen shift from the hydroxyl group to the peroxy group. rsc.orgresearchgate.netacs.org This pathway is significant and is a primary route for the formation of dicarbonyl compounds, which have been observed in experimental studies. rsc.orgresearchgate.net The intramolecular H-shift becomes a more prominent pathway due to the nature of other competing reactions. acs.org The subsequent reactions of these primary dicarbonyl products can lead to the formation of compounds like methyl phthalic anhydride. copernicus.org

The formation of tricyclic radical intermediates from the ring-closure of the R1-2OO peroxy radical has been found to play a limited role in the atmospheric oxidation of this compound. rsc.orgresearchgate.net This is because the formation of these tricyclic intermediates is an endothermic and reversible process. rsc.orgresearchgate.netacs.org This is in contrast to the oxidation of simpler aromatic compounds like benzene, where analogous bicyclic radical intermediates play a crucial role. rsc.org However, for the R3 adduct, the formation of tricyclic intermediates is considered to be more significant, following a pathway more analogous to that of the benzene-OH adduct. rsc.org

The selective oxidation of this compound is a key industrial process for the synthesis of 2-methyl-1,4-naphthoquinone, commonly known as menadione (B1676200) or vitamin K3. ajrconline.orgajrconline.orgacs.orgacs.org This process requires the careful selection of catalysts and oxidizing agents to achieve high yields and selectivity, moving away from older, less environmentally friendly methods.

A variety of metal-based catalysts have been developed to facilitate the oxidation of this compound to menadione. A classic, though environmentally unfavorable, method involves the use of chromium trioxide (CrO₃) in sulfuric acid. ajrconline.orgacademie-sciences.fr

Modern catalytic systems aim for cleaner and more efficient synthesis. These include:

Palladium(II)-polystyrene sulfonic acid resin: This heterogeneous catalyst, in conjunction with hydrogen peroxide (H₂O₂) in acetic acid, has been shown to produce menadione in yields of 50-60%. beilstein-journals.orgoup.com

Gold nanoparticles: Gold nanoparticles supported on hypercrosslinked polystyrene have been used with peracetic acid as the oxidant, achieving high conversion and selectivity. beilstein-journals.org

Polyoxometalate-based coordination polymers (POMCPs): These have been employed as heterogeneous catalysts with H₂O₂. beilstein-journals.org

Iron tetrasulfophthalocyanine (FePcS): Supported on silica, this catalyst, when used with tert-butyl hydroperoxide (tBuOOH), is effective for the oxidation of 2-methyl-1-naphthol (B1210624) to menadione. academie-sciences.frcapes.gov.br

Metalloporphyrins: Water-soluble metalloporphyrins, such as MnTPPS or FeTMPS, can catalyze the oxidation of this compound using potassium monopersulfate as the oxidant, producing both 2-methyl-1,4-naphthoquinone and 6-methyl-1,4-naphthoquinone. acs.orgacs.org

Methyltrioxorhenium(VII) (MTO): This catalyst is highly active for the oxidation of this compound with hydrogen peroxide in a strongly acidic reaction system, such as glacial acetic acid. ajrconline.orgajrconline.org

Sulfuric Acid: In a simpler system, sulfuric acid itself can catalyze the oxidation of this compound with hydrogen peroxide in acetic acid, with reported yields of up to 81.3%. scientific.netresearchgate.net

Selenium-substituted MCM-41 (SeMCM-41): This molecular sieve has been used as a catalyst with hydrogen peroxide in acetic acid, demonstrating good substrate conversion and product selectivity. researchgate.net

Table 2: Catalytic Systems for the Oxidation of this compound to Menadione (Vitamin K3)

| Catalyst | Oxidant | Solvent | Key Findings |

| Chromium trioxide (CrO₃) | - | Sulfuric Acid | Traditional method, generates significant chromium-containing waste. ajrconline.orgacademie-sciences.fr |

| Palladium(II)-polystyrene sulfonic acid resin | Hydrogen Peroxide | Acetic Acid | Yields of 50-60% achieved; catalyst is reusable. beilstein-journals.orgoup.com |

| Gold nanoparticles on hypercrosslinked polystyrene | Peracetic Acid | Glacial Acetic Acid | Achieved 96% conversion and 75% selectivity. beilstein-journals.org |

| Polyoxometalate-based coordination polymers (POMCPs) | Hydrogen Peroxide | - | Used as heterogeneous catalysts. beilstein-journals.org |

| Iron tetrasulfophthalocyanine (FePcS) on silica | tert-Butyl Hydroperoxide | - | Efficient for the oxidation of 2-methyl-1-naphthol. academie-sciences.frcapes.gov.br |

| Metalloporphyrins (e.g., MnTPPS, FeTMPS) | Potassium Monopersulfate | Aqueous Solution | Quantitative oxidation to a mixture of quinones. acs.orgacs.org |

| Methyltrioxorhenium(VII) (MTO) | Hydrogen Peroxide | Glacial Acetic Acid | Highly active catalyst requiring a strong acidic medium. ajrconline.orgajrconline.org |

| Sulfuric Acid | Hydrogen Peroxide | Acetic Acid | Yields up to 81.3% reported. scientific.netresearchgate.net |

| SeMCM-41 | Hydrogen Peroxide | Acetic Acid | Exhibits excellent substrate conversion and product selectivity. researchgate.net |

Catalytic Oxidation to Quinone Derivatives (e.g., for Vitamin K3 synthesis)

Acid-Catalyzed Oxidation Systems

The oxidation of this compound in acid-catalyzed systems is a significant transformation, primarily yielding 2-methyl-1,4-naphthoquinone, a compound also known as menadione or vitamin K3. ajrconline.orgscientific.net Various oxidizing agents and catalytic systems have been explored to optimize this reaction.

Hydrogen peroxide (H₂O₂) is a commonly employed oxidant in these systems, often in conjunction with a mineral acid catalyst like sulfuric acid (H₂SO₄) or in a solvent such as glacial acetic acid. ajrconline.orgscientific.net For instance, the oxidation of this compound with hydrogen peroxide in acetic acid, catalyzed by sulfuric acid, can achieve a yield of 2-methyl-1,4-naphthoquinone as high as 81.3%. scientific.net The efficiency of this reaction is influenced by several parameters, including reaction temperature, reaction time, the concentration of hydrogen peroxide, and the quantity of the acid catalyst. scientific.net

Another approach involves the use of chromic acid in an acetic acid solution. ajrconline.org In this method, this compound dissolved in acetic acid is added to a mixture of chromic acid and aqueous acetic acid. ajrconline.org The reaction temperature is typically maintained between 30-65°C during the addition and then raised to 60-65°C. ajrconline.org Chromium (VI) has been shown to be an effective catalyst for this oxidation, leading to high yield and regioselectivity. ajrconline.org

Metalloporphyrin catalysts in the presence of potassium monopersulfate have also been utilized for the oxidation of this compound. acs.orgcapes.gov.br This method can quantitatively oxidize this compound to a mixture of 2-methyl-1,4-naphthoquinone and 6-methyl-1,4-naphthoquinone. acs.orgcapes.gov.br Isotopic labeling studies with ¹⁸O-labeled water suggest that the reaction proceeds mainly through a cytochrome P-450-type oxygenation mechanism, involving the transfer of an oxygen atom from a metal-oxo intermediate. acs.org

The choice of catalyst and reaction conditions plays a crucial role in the selectivity and yield of the desired product. While metal catalysts and mineral acids can be effective, they also present environmental and economic drawbacks, such as reactor corrosion and waste generation. google.com

Table 1: Acid-Catalyzed Oxidation of this compound

| Oxidizing Agent | Catalyst/Solvent | Key Findings | Reference |

|---|---|---|---|

| Hydrogen Peroxide | Sulfuric Acid / Acetic Acid | Yield of 2-methyl-1,4-naphthoquinone up to 81.3%. | scientific.net |

| Chromic Acid | Acetic Acid | High yield and regioselectivity. | ajrconline.org |

| Hydrogen Peroxide | MeReO₃ / Glacial Acetic Acid | 80% yield with 7-9/1 regioselectivity. | ajrconline.org |

| Potassium Monopersulfate | Metalloporphyrins (MnTPPS or FeTMPS) | Quantitative oxidation to 2-methyl-1,4-naphthoquinone and 6-methyl-1,4-naphthoquinone. | acs.orgcapes.gov.br |

Hydrogenation and Hydroconversion of this compound

The selective hydrogenation of this compound to methyltetrahydronaphthalenes is a key process for upgrading aromatic-rich feedstocks. This reaction involves the partial saturation of one of the aromatic rings, leading to the formation of isomers such as 6-methyl-1,2,3,4-tetrahydronaphthalene (B155827) (6-MT). researchgate.netresearcher.life

Various catalysts have been investigated for this transformation. Nickel-based catalysts, for instance, have demonstrated effectiveness. A series of Ni-based catalysts (20 wt.%) prepared at different reduction temperatures were studied for the hydrogenation of this compound. researchgate.net Using a NiO/Al₂O₃ catalyst reduced at 370°C, a 90.8% conversion of this compound and a 59.7% yield of 6-MT were achieved under optimized conditions of 4 MPa and 340°C for 8 hours. researchgate.net The symbiotic effect of a heterostructured Ni-NiO over γ-Al₂O₃ was found to be crucial for the desired catalytic performance. researchgate.netresearcher.life

Sulfur-containing nickel catalysts have also been employed for the selective hydrogenation of this compound. google.com A supported nickel sulfide (B99878) catalyst (NiS) on alumina (B75360) demonstrated the ability to convert over 90% of this compound to methyltetrahydronaphthalene with minimal conversion to the fully saturated methyldecahydronaphthalene and negligible hydrocracking. google.com This highlights the high selectivity of such catalysts for partial hydrogenation. google.com

The hydrocracking of this compound is a more intensive process than selective hydrogenation and involves the breaking of C-C bonds within the ring structure, leading to a variety of smaller hydrocarbon products. This process is a complex series of parallel reactions that can generate over 100 different products. doi.org

The reaction pathways for the hydrocracking of methylnaphthalenes generally include several key steps:

Isomerization: Rearrangement of the methyl group on the naphthalene ring system. doi.org

Partial and Complete Hydrogenation: Formation of methyltetrahydronaphthalenes and methyldecahydronaphthalenes. doi.org

Ring-Opening: Cleavage of the saturated ring to form alkylbenzenes, such as C11 alkylbenzenes. doi.org

Side Chain Cracking: Breaking of the alkyl side chain to produce lower-carbon alkylbenzenes. doi.org

Isomerization and Ring-Unopened Products: Formation of compounds like indane and its alkyl-substituted derivatives. doi.org

Bifunctional catalysts, which possess both metal (for hydrogenation/dehydrogenation) and acid (for cracking and isomerization) sites, are typically used for hydrocracking. researchgate.netrsc.org For example, Pt/mordenite (B1173385) catalysts can promote the hydroconversion of this compound through a complex reaction network that includes isomerization, hydrogenation, ring contraction, ring opening, and cracking. researchgate.net The hydrocracking of polyaromatic compounds on such catalysts often begins with the saturation of an aromatic ring, followed by dealkylation, isomerization, and finally, the cracking of the naphthenic rings and paraffinic side chains. rsc.org

The conversion of this compound during hydrocracking can be influenced by reaction conditions and the presence of other compounds. For instance, in a mixture with other aromatics, this compound may exhibit lower conversion rates compared to 1-methylnaphthalene (B46632) or larger polyaromatics like phenanthrene (B1679779) and anthracene, which can be attributed to its resonance stabilization. lidsen.com

The properties of the catalyst play a critical role in determining the selectivity of this compound hydrogenation. Key factors include the active metal, the nature of the support, metal particle size, and the balance between metal and acid functions in bifunctional catalysts. mdpi.com

For selective hydrogenation to methyltetralins, the choice of metal is important. For instance, palladium on carbon (Pd/C) catalysts can completely convert this compound to methyltetralins at temperatures as low as 250°C, without significant formation of methyldecalins. osti.gov Nickel-based catalysts are also effective, with selectivity influenced by the support and preparation method. researchgate.net Nickel catalysts supported on different materials (e.g., kieselguhr, SiO₂-Al₂O₃) exhibit different apparent activation energies for hydrogenation, indicating the support's influence on catalytic activity. researchgate.net The selectivity towards cis-/trans-methyldecalin isomers can also vary depending on the catalyst and reaction conditions. researchgate.netacs.org

The porous structure of the catalyst support can also affect selectivity. For example, in the hydrogenation of citral, a similar α,β-unsaturated aldehyde system, the use of different carbon supports (activated carbon vs. graphite) for a platinum catalyst resulted in different selectivities towards the desired unsaturated alcohols. mdpi.com

In hydrocracking, the balance between the hydrogenation function (metal sites) and the cracking/isomerization function (acid sites) is crucial. A strong hydrogenating function, such as dispersed platinum, combined with a Brønsted acidic support like mordenite, can effectively promote the hydroconversion of this compound to a range of valuable hydrocarbons. researchgate.net The addition of a zeolite component, like zeolite Y, to a Pt/Al₂O₃ catalyst can enhance hydrocracking activity. researchgate.net However, increasing the zeolite content can also lead to more extensive cracking of paraffinic components. researchgate.net

Table 2: Hydrogenation and Hydroconversion of this compound

| Reaction Type | Catalyst | Key Findings | Reference |

|---|---|---|---|

| Selective Hydrogenation | NiO/Al₂O₃ | 90.8% conversion of 2-MN, 59.7% yield of 6-MT. | researchgate.net |

| Selective Hydrogenation | NiS/Alumina | Over 90% conversion to methyltetrahydronaphthalene with minimal over-hydrogenation or cracking. | google.com |

| Hydrocracking | Pt/Mordenite | Promotes isomerization, hydrogenation, ring contraction, ring opening, and cracking. | researchgate.net |

| Hydrocracking | Pt/Al₂O₃ and Y Zeolite | Complete conversion of tri-aromatics, with lower conversion of this compound. | lidsen.com |

Hydrocracking and Ring-Opening Reactions

Alkylation and Methylation Chemistry of this compound

The catalytic methylation of this compound with a methylating agent, typically methanol (B129727), is a key route for the synthesis of dimethylnaphthalene (DMN) isomers. researchgate.netd-nb.info Among the ten possible DMN isomers, 2,6-dimethylnaphthalene (B47086) (2,6-DMN) is of particular industrial interest as a precursor for high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). d-nb.infoscirp.orgscirp.org

Shape-selective zeolite catalysts are widely employed for this reaction to favor the formation of the desired 2,6-DMN isomer. Various zeolites, including HZSM-5, H-beta, and SAPO-11, have been investigated. d-nb.infoscirp.orgacs.org The pore structure and acidity of the zeolite play a crucial role in determining the product distribution. For instance, some researchers suggest that for H-ZSM-5, the reaction may occur on the external surface acid sites located at the channel intersections. researchgate.net

The modification of these zeolites can significantly enhance their catalytic performance. For example, modifying HZSM-5 with NH₄F can improve its catalytic performance by reducing its acidity. researchgate.net Further modification with SrO, however, may decrease activity due to a reduction in the total acid amount and strength, but it can increase the selectivity for 2,6-DMN. researchgate.net Similarly, the impregnation of beta zeolite with zirconium (Zr) has been shown to remarkably enhance its activity and selectivity for 2,6-DMN synthesis, achieving up to 81% conversion of this compound and a 2,6-DMN selectivity of 20%. d-nb.info In contrast, modification with copper (Cu) had an insignificant effect on selectivity. d-nb.info

Transalkylation, another route to DMNs, can be performed by reacting this compound with C₁₀ aromatics over a shape-selective SiO₂–Ni–H-mordenite catalyst. acs.org The presence of Ni and a hydrogen atmosphere can improve catalytic stability by resisting coke formation. acs.org

Table 3: Catalytic Methylation of this compound

| Catalyst | Methylating Agent | Key Findings | Reference |

|---|---|---|---|

| Zr-modified beta zeolite | Methanol | 81% conversion of 2-MN, 20% selectivity for 2,6-DMN. | d-nb.info |

| HZSM-5 modified with NH₄F and SrO | Methanol | Increased selectivity for 2,6-DMN (up to 64.8% at 10% 2-MN conversion). | researchgate.net |

| SiO₂–Ni–H-mordenite | C₁₀ Aromatics | 67.1% conversion of 2-MN and 10.7% yield of 2,6-DMN over 100 hours. | acs.org |

Zeolite-Mediated Methylation (e.g., H-BEA, MCM-41, MTW-type)

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions are classic electrophilic aromatic substitution methods used to attach acyl or alkyl groups to aromatic rings.

Acylation: The Friedel-Crafts acetylation of this compound has been extensively studied as a route to synthesize various methylacetonaphthone isomers, particularly 2-methyl-6-acetylnaphthalene (2,6-MAN), a valuable intermediate. acs.org The reaction typically employs an acylating agent like acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃). acs.orgokstate.edu The distribution of the resulting isomers is highly dependent on the reaction conditions, especially the solvent. acs.orgresearchgate.netrsc.org For example, in nitrobenzene (B124822), β-substitution is favored, yielding a high proportion of 6-acetyl-2-methylnaphthalene. acs.orggoogle.com Conversely, using dichloromethane (B109758) as a solvent tends to favor α-substitution. acs.org A systematic study showed that all seven possible isomers are formed, with yields varying significantly based on the conditions. rsc.org For instance, the yield of the desired 6-isomer can range from as low as 7.4% to as high as 73%. rsc.orggoogle.com

Table 2: Isomer Distribution in Friedel-Crafts Acetylation of this compound

| Isomer | Position of Acetyl Group | Reported Yield Range (%) | Reference |

|---|---|---|---|

| 1-Acetyl-2-methylnaphthalene | 1 | 0.3–33 | rsc.org |

| 3-Acetyl-2-methylnaphthalene | 3 | 0.8–14 | rsc.org |

| 4-Acetyl-2-methylnaphthalene | 4 | 0.8–5.5 | rsc.org |

| 5-Acetyl-2-methylnaphthalene | 5 | 0.4–2.0 | rsc.org |

| 6-Acetyl-2-methylnaphthalene | 6 | 7.4–73 | rsc.org |

| 7-Acetyl-2-methylnaphthalene | 7 | 4.2–58 | rsc.org |

| 8-Acetyl-2-methylnaphthalene | 8 | 9–59 | rsc.org |

Alkylation: The Friedel-Crafts alkylation of this compound has been investigated using long-chain alkenes in the presence of environmentally benign ionic liquids as catalysts. researchgate.net Ethyl-containing amine chloroaluminate ionic liquids modified with HCl have shown to be effective. The reaction variables, including catalyst type, reactant molar ratios, and temperature, have been optimized to achieve excellent conversion and selectivity. A key advantage of this system is that the products are insoluble in the ionic liquid, allowing for easy separation by decantation. researchgate.net

Halogenation Reactions of this compound

Benzylic bromination targets the methyl group of this compound, a crucial functionalization for further synthesis. N-Bromosuccinimide (NBS) is a common reagent for this transformation, known as the Wohl-Ziegler bromination. scribd.com The reaction is typically initiated by light or a radical initiator like azo-bis-isobutyronitrile (AIBN) and carried out in a non-polar solvent such as carbon tetrachloride (CCl₄). scribd.comprepchem.com This method yields 2-(bromomethyl)naphthalene (B188764). prepchem.com However, a significant drawback of using NBS can be the competing bromination of the aromatic ring, leading to undesired byproducts like 1-bromo-2-methylnaphthalene (B105000). tandfonline.com

To improve selectivity, alternative methods have been developed. A highly selective procedure involves using bromine directly as the brominating agent in a non-halogenated solvent like heptane, with lanthanum acetate (B1210297) hydrate (B1144303) as a catalyst. tandfonline.comtandfonline.com This method avoids the use of CCl₄ and provides a practical route for preparing kilogram quantities of 2-(bromomethyl)naphthalene with high selectivity for the benzylic position over the aromatic ring. tandfonline.com Another approach uses visible light irradiation in benzene, which has been shown to be highly effective for the selective photobromination of side-chain methyl groups on arenes with NBS. oup.com

Table 3: Methods for Selective Benzylic Bromination of this compound

| Reagents | Solvent | Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide, AIBN | Carbon Tetrachloride | Reflux | Yields 2-(bromomethyl)naphthalene (60%); can have ring bromination as side reaction. | prepchem.comtandfonline.com |

| Bromine, Lanthanum acetate hydrate | Heptane | 60 °C | Highly selective for benzylic bromination, avoiding halogenated solvents. | tandfonline.com |

| N-Bromosuccinimide | Benzene | Visible light irradiation | Extremely effective in increasing reaction selectivity. | oup.com |

Thermal Degradation and Pyrolysis Studies of this compound

The study of the thermal degradation and pyrolysis of this compound is important for understanding its behavior in high-temperature environments like combustion and its potential for forming polycyclic aromatic compounds (PACs) and soot. acs.orgnih.gov

Pyrolysis studies of this compound have been conducted in flow reactors at temperatures ranging from 800 to 1000 °C. acs.orgnih.gov The major product identified in these studies is naphthalene, which is formed through the loss of the methyl group via hydrogen displacement. acs.orgnih.gov Isomerization to 1-methylnaphthalene is observed as the second most abundant reaction pathway under pyrolytic conditions. acs.org Other products include ethylnaphthalenes and dimethylnaphthalenes, formed from the recombination of methyl radicals with the reactant molecules. acs.orgnih.gov The total yield of carbon dimerization products from this compound pyrolysis at 950 °C is approximately 1%. acs.org

When pyrolysis is conducted in the presence of oxygen (oxidation), the temperature range studied is typically 650 to 950 °C. acs.org In addition to the pyrolysis products, 2-naphthaldehyde (B31174) is formed from the oxidation of the naphthylmethyl radical. acs.orgnih.gov

The thermal desorption behavior of soil contaminated with this compound has also been investigated. researchgate.net At temperatures around 400 °C, partial polymerization of this compound was observed, forming compounds like 2-methylbenzo[b]thiophene. This indicates that at elevated temperatures, chemical conversion and carbonization can occur alongside desorption. researchgate.net

Table 4: Major Products from Thermal Degradation of this compound

| Condition | Temperature Range | Major Products | Reference |

|---|---|---|---|

| Pyrolysis | 800–1000 °C | Naphthalene, 1-Methylnaphthalene, Ethylnaphthalenes, Dimethylnaphthalenes. | acs.orgnih.gov |

| Oxidation | 650–950 °C | Naphthalene, 1-Methylnaphthalene, Ethylnaphthalenes, Dimethylnaphthalenes, 2-Naphthaldehyde. | acs.orgnih.gov |

| Thermal Desorption from Soil | ~400 °C | Polymerized/carbonized products (e.g., 2-methylbenzo[b]thiophene). | researchgate.net |

Catalytic Systems and Their Application in 2 Methylnaphthalene Chemistry

Heterogeneous Catalysis for 2-Methylnaphthalene (B46627) Transformations

Heterogeneous catalysts are central to the industrial processing of 2-MN due to their ease of separation from the reaction mixture and their potential for regeneration and reuse. The structure and composition of these catalysts are tailored to achieve high activity and selectivity for specific transformations.

Zeolites, with their well-defined microporous structures and tunable acidity, are extensively used in the shape-selective conversion of 2-MN. The relationship between the zeolite's structure and its catalytic activity is a critical factor in determining the product outcome.

The pore dimensions of zeolites play a crucial role in dictating which reactions can occur. For instance, medium-pore zeolites like H-ZSM-5, H-ZSM-11, and H-ZSM-48 are active for the isomerization of 2-MN to 1-methylnaphthalene (B46632) (1-MN) but show low activity for disproportionation reactions that require a bulkier bimolecular transition state. cas.cz In contrast, large-pore zeolites such as H-Y and H-beta exhibit high activity for both isomerization and disproportionation. cas.cz The shape-selective nature of zeolites like H-ZSM-5 can lead to the preferential formation of specific dimethylnaphthalene (DMN) isomers, such as 2,6-DMN and 2,7-DMN, in proportions exceeding thermodynamic equilibrium. cas.cz

The acidity of the zeolite, including the type (Brønsted vs. Lewis) and strength of the acid sites, also significantly influences the reaction. The composition of DMN isomers produced from 2-MN disproportionation is dependent on both the acid strength and the shape-selective properties of the zeolite. cas.cz For the methylation of 2-MN, it has been observed that moderate acidity can lead to a better ratio of 2,6-DMN to 2,7-DMN by inhibiting non-selective surface reactions. psu.edu Quantum chemical studies on H-BEA zeolite have shown that the stability of reaction intermediates within the zeolite pores is governed by steric constraints and van der Waals interactions, which are key to understanding the relationship between zeolite topology and catalytic activity. acs.org

The isomerization of 1-MN to 2-MN, a key step in producing 2,6-DMN, has been systematically studied over beta zeolite. rsc.orgnih.gov Zeolites with 12-membered ring channels like MWW, BEA, and FAU have demonstrated better catalytic activity for this isomerization compared to those with 10-membered ring channels like MFI. nih.govrsc.org

Table 1: Influence of Zeolite Type on this compound Conversion

| Zeolite Catalyst | Primary Transformation(s) | Key Structural/Acidity Feature | Reference(s) |

|---|---|---|---|

| H-Y, H-beta | Isomerization, Disproportionation | Large pores | cas.cz |

| H-Mordenite | Isomerization, Selective Disproportionation | Medium pores, Acid strength influences DMN selectivity | cas.cz |

| H-ZSM-5 | Isomerization, Shape-selective Disproportionation | Medium pores, High selectivity for 2,6-/2,7-DMN | cas.cz |

| Beta Zeolite | Isomerization of 1-MN to 2-MN | 12-membered ring channel | rsc.orgnih.gov |

Mesoporous materials, such as MCM-41 and SBA-15, offer a larger pore size compared to zeolites, which can be advantageous for converting bulky molecules. However, their amorphous nature often results in lower acidity. To enhance their catalytic activity, these materials are frequently impregnated with metals.

For instance, the impregnation of MCM-41 with copper was found to enhance the conversion of 2-MN during methylation. researchgate.net Nickel-impregnated hexagonal mesoporous silicas (HMS) have demonstrated high activity and selectivity in Friedel-Crafts alkylations involving large molecules like 2-MN. arabjchem.orgcore.ac.uk The large pores of these materials facilitate the conversion of such molecules. arabjchem.org

The introduction of mesoporosity into zeolites can also improve their catalytic performance. A mesoporous ZSM-5, created through desilication, showed higher activity and a longer lifetime in the alkylation of 2-MN with methanol (B129727) to produce 2,6-DMN. dtu.dk This improvement was attributed to the enhanced mass transport provided by the mesopores. dtu.dk

Noble metals like platinum (Pt) and palladium (Pd) are highly effective for hydrogenation and hydroconversion reactions of 2-MN, which are crucial for upgrading aromatic-rich feedstocks into high-quality fuels. umaine.eduresearchgate.net These reactions are typically carried out on bifunctional catalysts that possess both a metal function for hydrogenation/dehydrogenation and an acidic function for isomerization and cracking.

Pt supported on mordenite (B1173385) (Pt/mordenite) has been studied for the hydroconversion of 2-MN. researchgate.net These bifunctional catalysts can promote a complex series of reactions including isomerization, hydrogenation, ring contraction, ring opening, and cracking, leading to the formation of valuable hydrocarbons like alkyl cycloparaffins and paraffins. researchgate.net The balance between the metal and acid functions of the catalyst is critical in controlling the product distribution. researchgate.netntnu.no

In the hydroconversion of paraffinic wax, platinum-based catalysts were found to be more active for hydrocracking, while palladium-based catalysts showed higher selectivity towards isomerization. diva-portal.org This difference is attributed to the intrinsic nature of the metals, as characterization showed comparable metal and acid site distributions on both catalysts. diva-portal.org

Due to the high cost and sensitivity to impurities of noble metal catalysts, there is significant interest in developing catalysts based on non-noble metals like nickel (Ni) for the hydrogenation of 2-MN. umaine.edu Nickel-based catalysts have shown promise for producing valuable products from the hydrogenation of polyaromatic compounds. researchgate.net

A series of Ni-based catalysts have been developed for the selective hydrogenation of 2-MN to 6-methyl-1,2,3,4-tetrahydronaphthalene (B155827) (6-MT). researchgate.net For example, a NiO/Al2O3 catalyst achieved a 90.8% conversion of 2-MN with a 59.7% yield of 6-MT under optimized conditions. researchgate.net The synergistic effect of a heterostructured Ni-NiO over γ-Al2O3 was identified as key to this performance. researchgate.net

The support material also plays a significant role in the performance of Ni-based catalysts. In the hydrogenation of 2-MN to methyldecalin, the apparent activation energy was found to depend on the support, with Ni/SiO2-Al2O3 showing the highest value and Ni/kieselguhr the lowest. researchgate.net Furthermore, the selectivity towards cis- or trans-methyldecalin can be tuned by the catalyst composition and reaction conditions. researchgate.net

Table 2: Comparison of Catalytic Systems for this compound Hydrogenation

| Catalytic System | Target Product(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pt/Mordenite | Alkyl cycloparaffins, paraffins | Bifunctional mechanism; metal/acid balance is crucial. | researchgate.net |

| NiO/Al2O3 | 6-Methyl-1,2,3,4-tetrahydronaphthalene | Synergistic effect of Ni-NiO heterostructure. | researchgate.netresearcher.life |

| Ni/Support (SiO2-Al2O3, kieselguhr) | Methyldecalin | Support influences activation energy; selectivity tunable. | researchgate.net |

Noble Metal Catalysts (e.g., Pt, Pd) in Hydroconversion

Catalytic Mechanisms and Reaction Kinetics

Understanding the catalytic mechanisms and reaction kinetics is essential for optimizing the transformation of this compound.

In the hydroconversion of 2-MN over Pt/mordenite catalysts, a complex reaction network is involved. researchgate.net This includes isomerization, hydrogenation, ring contraction, ring opening, and cracking. researchgate.net The kinetics of these reactions can often be described by Langmuir-Hinshelwood type rate equations, which account for the competitive adsorption of different species on the catalyst surface. researchgate.net

For the Friedel-Crafts acetylation of 2-MN catalyzed by AlCl3, two primary mechanisms are considered: a substitution mechanism and an ionic mechanism. acs.org Computational studies have helped to elucidate the energy profiles of these pathways. acs.org

In the methylation of naphthalene (B1677914) over Fe/ZSM-5 catalysts, the reaction mechanism was found to be temperature-dependent, fitting a Langmuir-Hinshelwood model at 450°C and an Eley-Rideal model at 500°C. selcuk.edu.tr

The anaerobic degradation of 2-MN by sulfate-reducing bacteria follows a mechanism analogous to the anaerobic degradation of toluene. nih.gov The initial activation step involves the addition of fumarate (B1241708) to the methyl group of 2-MN. nih.gov

Catalyst Characterization Techniques in this compound Research

A variety of characterization techniques are employed to understand the structure-property-performance relationships of catalysts used in 2-MN transformations. These techniques provide crucial information about the physical and chemical properties of the catalysts.

X-ray Diffraction (XRD) is used to determine the crystalline structure and phase purity of catalysts, particularly zeolites and supported metal catalysts. rsc.orgresearchgate.netresearchgate.netresearchgate.net

Nitrogen Physisorption (BET analysis) provides information on the surface area, pore volume, and pore size distribution of the catalysts. researchgate.netacs.orgacs.org

Temperature-Programmed Desorption of Ammonia (NH3-TPD) is used to characterize the acidity of catalysts, providing data on the total number and strength of acid sites. psu.eduresearchgate.netacs.orgacs.org

Fourier-Transform Infrared Spectroscopy (FTIR) of adsorbed probe molecules (e.g., pyridine) helps to distinguish between Brønsted and Lewis acid sites. researchgate.netacs.orgacs.org

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology, particle size, and dispersion of metal nanoparticles on the support. researchgate.netresearchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and oxidation states of the elements on the catalyst surface. researchgate.net

Thermogravimetric Analysis (TGA) is used to study the thermal stability of catalysts and to quantify coke deposition on used catalysts. researchgate.net

These techniques, often used in combination, provide a comprehensive understanding of the catalyst properties that govern the activity and selectivity in this compound conversions.

Environmental Dynamics and Biogeochemical Pathways of 2 Methylnaphthalene

Environmental Distribution and Occurrence of 2-Methylnaphthalene (B46627)

This compound is a polycyclic aromatic hydrocarbon (PAH) that originates from both natural and anthropogenic sources. It is a natural component of fossil fuels like coal and petroleum and is also formed during the incomplete combustion of organic materials, such as in forest fires, engine exhaust, and coal coking. tpsgc-pwgsc.gc.ca Its release into the environment often occurs through industrial waste streams, spills of petroleum products, and atmospheric deposition from combustion sources. tpsgc-pwgsc.gc.cahealth.state.mn.us Due to its chemical properties, including low water solubility and a tendency to adsorb strongly to organic matter, its distribution in the environment is widespread, particularly in soils and aquatic sediments. tpsgc-pwgsc.gc.canih.gov

Once released into aquatic environments, this compound tends to partition from the water column to particulate matter and sediment. tpsgc-pwgsc.gc.caresearchgate.net Its strong adsorption to organic carbon in sediment leads to its accumulation and persistence in these anoxic environments. tpsgc-pwgsc.gc.caresearchgate.net Monitoring data reflects this distribution, with notable concentrations found in sediments, especially in areas impacted by industrial activities, petroleum contamination, or urban runoff. oup.comscirp.orgccme.ca